molecular formula C17H21ClN2O3 B5092561 N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide

Cat. No. B5092561
M. Wt: 336.8 g/mol
InChI Key: AKJBYPVOIDQQNY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide, commonly known as CAY10594, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAY10594 is a selective inhibitor of the TRPM7 ion channel, which is involved in various physiological processes such as cell proliferation, differentiation, and migration. In

Mechanism of Action

CAY10594 exerts its biological effects by selectively inhibiting the TRPM7 ion channel, which is involved in various cellular processes such as magnesium and calcium homeostasis, cell proliferation, differentiation, and migration. The TRPM7 ion channel is also known to play a role in the development and progression of various diseases such as cancer, cardiac hypertrophy, and neurodegenerative diseases. By blocking the TRPM7 ion channel, CAY10594 can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CAY10594 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, CAY10594 has been shown to inhibit the proliferation and migration of cancer cells by blocking the TRPM7 ion channel. In cardiac myocytes, CAY10594 has been shown to attenuate the development of cardiac hypertrophy and heart failure by reducing the influx of calcium ions through the TRPM7 ion channel. Additionally, CAY10594 has been shown to protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CAY10594 in lab experiments is its selectivity towards the TRPM7 ion channel, which allows for specific modulation of this channel without affecting other ion channels or cellular processes. Additionally, CAY10594 has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using CAY10594 is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on CAY10594. One potential direction is to investigate the therapeutic potential of CAY10594 in various diseases such as cancer, cardiac hypertrophy, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of CAY10594 on the TRPM7 ion channel and its downstream signaling pathways. Furthermore, the development of more selective and potent TRPM7 inhibitors may provide new opportunities for the treatment of various diseases.

Synthesis Methods

The synthesis of CAY10594 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. This intermediate is then reacted with ethylenediamine to form N-(5-chloro-2-methoxyphenyl)ethylenediamine. The final step involves the reaction of N-(5-chloro-2-methoxyphenyl)ethylenediamine with 1-cyclohexene-1-ethanol in the presence of triethylamine to form CAY10594.

Scientific Research Applications

CAY10594 has been used in various scientific research studies to investigate the role of the TRPM7 ion channel in different physiological and pathological conditions. For example, CAY10594 has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo by blocking the TRPM7 ion channel. Additionally, CAY10594 has been used to study the role of TRPM7 in cardiac hypertrophy and heart failure, as well as in neurodegenerative diseases such as Parkinson's disease.

properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-23-15-8-7-13(18)11-14(15)20-17(22)16(21)19-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBYPVOIDQQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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